N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide
Description
N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a benzyl group, a hydroxy group, and a thiophene carboxamide moiety
Properties
Molecular Formula |
C18H15N5O2S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(6-benzyl-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H15N5O2S/c1-11-13(10-12-6-3-2-4-7-12)16(25)23-18(19-11)21-17(22-23)20-15(24)14-8-5-9-26-14/h2-9H,10H2,1H3,(H2,19,20,21,22,24) |
InChI Key |
IWCJOECTJOWOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CS3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by reacting appropriate starting materials under specific conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzylating agent is used.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using oxidizing agents.
Formation of the Thiophene Carboxamide Moiety: The thiophene carboxamide moiety can be synthesized by reacting thiophene-2-carboxylic acid with appropriate amines under suitable conditions.
Chemical Reactions Analysis
N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the alteration of cell cycle progression and the induction of programmed cell death.
Comparison with Similar Compounds
N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also inhibit CDK2 and have shown similar anticancer activities.
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and have been investigated for various biological activities.
Thiophene Carboxamide Derivatives: These compounds have been studied for their potential as enzyme inhibitors and anticancer agents.
The uniqueness of N-{6-Benzyl-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
